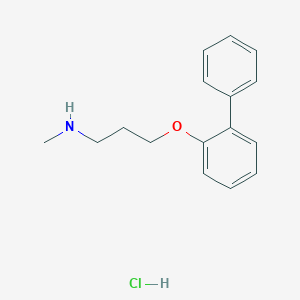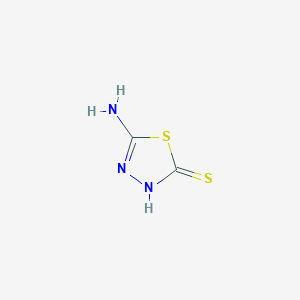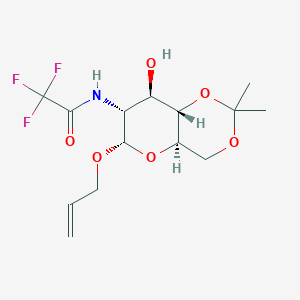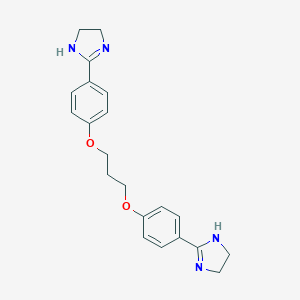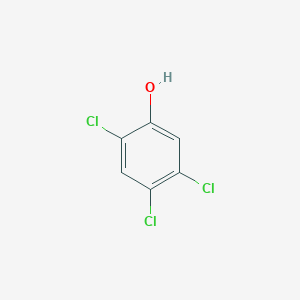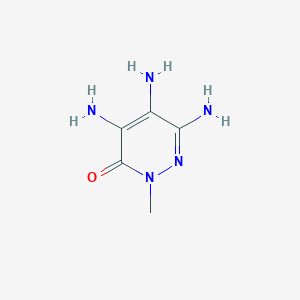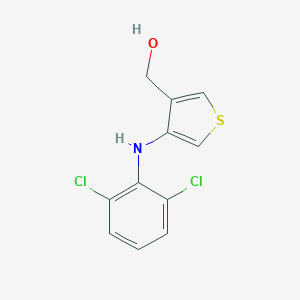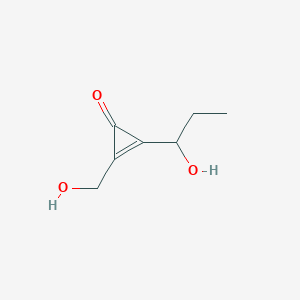
2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(hydroxymethyl)-3-(1-hydroxypropyl)cycloprop-2-en-1-one and is a cyclic ketone with a hydroxymethyl and a hydroxypropyl group attached to the cyclopropenone ring.
Mécanisme D'action
The mechanism of action of 2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer cell growth.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) have been extensively studied. This compound has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the growth of various bacterial and fungal species. It has also been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) in lab experiments include its potent biological activity and relatively simple synthesis method. However, its limitations include its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of 2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI). These include:
1. Further investigation of its mechanism of action and potential use in the treatment of inflammatory diseases and cancer.
2. Development of more efficient and scalable synthesis methods for this compound.
3. Study of its potential use as a natural preservative in the food and cosmetic industries.
4. Exploration of its potential as a biopesticide for agricultural applications.
5. Investigation of its potential for use in the development of new antimicrobial agents.
In conclusion, 2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) is a chemical compound with significant potential for scientific research in various fields. Its potent biological activity and relatively simple synthesis method make it an attractive target for further investigation and development.
Méthodes De Synthèse
The synthesis of 2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) can be achieved through various methods. One of the most commonly used methods is the reaction between cyclopropenone and formaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with 1,2-propanediol to yield the final product.
Applications De Recherche Scientifique
The potential applications of 2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) in scientific research are diverse. This compound has been shown to possess anti-inflammatory, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
131333-91-0 |
|---|---|
Nom du produit |
2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-3-(1-hydroxypropyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c1-2-5(9)6-4(3-8)7(6)10/h5,8-9H,2-3H2,1H3 |
Clé InChI |
WYOKLKHIRRPTMA-UHFFFAOYSA-N |
SMILES |
CCC(C1=C(C1=O)CO)O |
SMILES canonique |
CCC(C1=C(C1=O)CO)O |
Synonymes |
2-Cyclopropen-1-one, 2-(hydroxymethyl)-3-(1-hydroxypropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



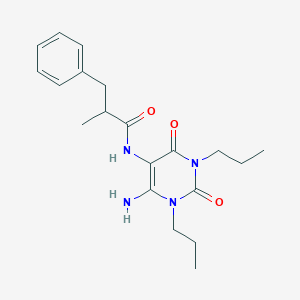
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
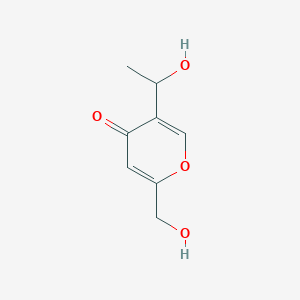
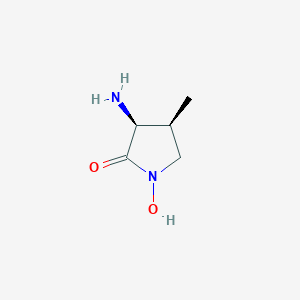
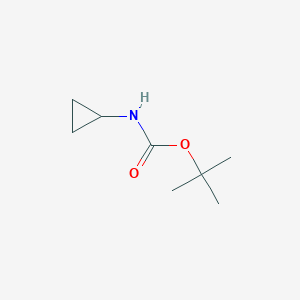

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
